Norapomorphine

Description

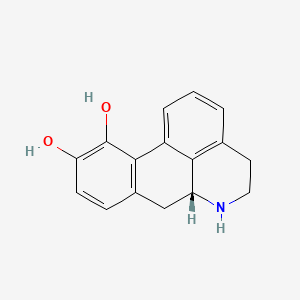

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19/h1-5,12,17-19H,6-8H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPQCGZBAVXCGA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20382-69-8 (hydrochloride) | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197286 | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-76-2 | |

| Record name | Norapomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norapomorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Norapomorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norapomorphine, the N-demethylated analog of the potent dopamine agonist apomorphine, serves as a crucial scaffold in the development of novel dopaminergic ligands. Its synthesis and detailed characterization are fundamental for advancing research into dopamine receptor pharmacology and the development of therapeutics for conditions such as Parkinson's disease. This guide provides a comprehensive overview of the synthesis of this compound, its detailed characterization through modern analytical techniques, and its mechanism of action at the dopamine D2 receptor.

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the N-demethylation of apomorphine. While several methods exist for N-demethylation of alkaloids, the use of chloroformates or the von Braun reaction are well-established procedures.[1] A general two-step procedure starting from apomorphine is outlined below.

Experimental Protocol: N-Demethylation of Apomorphine

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Formation of the Carbamate Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve apomorphine hydrochloride in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Base: Add a suitable base, for example, potassium carbonate or a tertiary amine like triethylamine, to neutralize the hydrochloride and free the apomorphine base.

-

Addition of Demethylating Agent: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a chloroformate reagent, such as methyl chloroformate or ethyl chloroformate, dropwise to the stirred solution.[2] The chloroformate reacts with the tertiary amine of apomorphine to form a carbamate intermediate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (apomorphine) is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude carbamate intermediate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Carbamate to this compound

-

Reaction Setup: Dissolve the purified carbamate intermediate in a suitable solvent, such as ethanol or a mixture of dioxane and water.

-

Hydrolysis: Add a strong base, like potassium hydroxide or sodium hydroxide, to the solution. Heat the mixture to reflux. The basic conditions will hydrolyze the carbamate to yield this compound.

-

Reaction Monitoring: Monitor the hydrolysis by TLC until the carbamate intermediate is no longer present.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and extract the aqueous layer with an organic solvent to remove any non-polar impurities. Adjust the pH of the aqueous layer to be slightly basic to precipitate this compound. The crude this compound can then be collected by filtration and purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound from apomorphine.

Characterization of this compound

The structural integrity and purity of synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅NO₂ | [3] |

| Molecular Weight | 253.29 g/mol | [3] |

| Monoisotopic Mass | 253.1103 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic and Chromatographic Data

Detailed analytical data is essential for the unambiguous identification of this compound. The following tables summarize the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 2.2.1: ¹H and ¹³C NMR Spectral Data for this compound

Note: The following are predicted chemical shifts and may vary slightly based on the solvent and experimental conditions.

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.2 | Quaternary Carbons | 140 - 150 |

| Aliphatic Protons | 2.5 - 3.5 | Aromatic CH | 110 - 130 |

| Hydroxyl Protons | 8.0 - 9.5 (broad) | Aliphatic CH & CH₂ | 25 - 60 |

| Amine Proton | Variable (broad) |

Table 2.2.2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z of Major Fragments |

| ESI-MS | Positive | 254.1 [M+H]⁺, 236.1 [M+H-H₂O]⁺, 225.1 |

Table 2.2.3: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Retention Time | Typically 3-5 minutes (method dependent) |

The following diagram outlines a typical experimental workflow for the characterization of synthesized this compound.

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound and its N-substituted analogs exert their pharmacological effects primarily through agonism at dopamine D2 receptors.[4] D2 receptors are G-protein coupled receptors (GPCRs) that are coupled to inhibitory G-proteins (Gαi/o).[5][6]

Upon binding of an agonist like this compound, the D2 receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase.[5] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, including ion channels and transcription factors.[7] This signaling cascade ultimately leads to the physiological and behavioral effects associated with D2 receptor activation.

The following diagram illustrates the key components of the dopamine D2 receptor signaling pathway.

Conclusion

The synthesis of this compound via N-demethylation of apomorphine provides a versatile platform for the development of novel dopaminergic ligands. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of the compound for subsequent pharmacological evaluation. A thorough understanding of its mechanism of action at the dopamine D2 receptor is fundamental for the rational design of new therapeutics targeting the dopaminergic system. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives.

References

- 1. soc.chim.it [soc.chim.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C16H15NO2 | CID 30133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Mechanism of Action of Norapomorphine on Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norapomorphine, a potent dopamine receptor agonist, exhibits a distinct pharmacological profile characterized by a high affinity and functional activity, primarily at the D2-like family of dopamine receptors (D2, D3, and D4). As an active metabolite of the well-known anti-Parkinson's agent apomorphine, understanding its specific interactions with dopamine receptor subtypes is crucial for the development of novel therapeutics targeting dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While comprehensive data for this compound across all dopamine receptor subtypes remains somewhat limited in publicly accessible literature, this guide synthesizes the most relevant findings, often drawing upon data from its closely related analogue, N-propyl-norapomorphine (NPA), to provide a thorough overview.

Core Mechanism of Action at Dopamine Receptors

This compound functions as a direct agonist at dopamine receptors, mimicking the action of the endogenous neurotransmitter, dopamine. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These G protein-coupled receptors (GPCRs) mediate diverse physiological processes, and their differential activation by ligands like this compound is key to their therapeutic and side-effect profiles.

-

D1-like Receptors (D1 and D5): These receptors are typically coupled to Gαs/olf proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Studies on a series of N-substituted this compound analogues have indicated that these compounds, including by extension this compound, possess a relatively low affinity for D1 receptors[1].

-

D2-like Receptors (D2, D3, and D4): This receptor family is coupled to Gαi/o proteins. Agonist activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound and its analogues demonstrate a significantly higher affinity and functional potency at D2-like receptors, making them D2-preferring agonists[1]. The N-propyl substitution on this compound (NPA) has been shown to enhance D2 receptor affinity and selectivity over the D1 receptor[2].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its close analogue, N-propyl-norapomorphine (NPA), at various dopamine receptor subtypes. It is important to note that NPA is often used as a high-affinity radioligand for studying D2-like receptors and its data provides valuable insight into the potential profile of this compound.

Table 1: Binding Affinities (Ki) of N-propyl-norapomorphine (NPA) at Dopamine Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Radioligand | Reference |

| N-propyl-norapomorphine (NPA) | D1 | Low Affinity | Rat | Striatum | Not Specified | [1] |

| N-propyl-norapomorphine (NPA) | D2 (High Affinity) | 0.07 - 0.4 | Not Specified | Not Specified | Not Specified | [3] |

| N-propyl-norapomorphine (NPA) | D2 (Low Affinity) | 20 - 200 | Not Specified | Not Specified | Not Specified | [3] |

| N-propyl-norapomorphine (NPA) | D3 | 0.3 | Not Specified | Not Specified | Not Specified | [3] |

Table 2: Functional Potencies (EC50) of Apomorphine Analogues at Dopamine D2 Receptors

| Compound | EC50 (nM) | Cell Line | Assay | Reference |

| Apomorphine | 35.1 | CHO | Dopamine Agonist Activity | [4] |

| Analogue D3 | 10.4 | CHO | Dopamine Agonist Activity | [4] |

| Analogue D5 | 206 | CHO | Dopamine Agonist Activity | [4] |

| Analogue D7 | 809 | CHO | Dopamine Agonist Activity | [4] |

Signaling Pathways

This compound's interaction with dopamine receptors triggers intracellular signaling cascades that ultimately mediate its physiological effects. The primary pathways involve the modulation of cAMP levels and the recruitment of β-arrestin.

G Protein-Dependent Signaling (cAMP Pathway)

As a dopamine agonist, this compound's effect on the cAMP pathway is receptor-subtype dependent.

-

D1-like Receptor Activation: Although this compound has low affinity for D1-like receptors, binding would theoretically lead to Gαs activation, adenylyl cyclase stimulation, and an increase in intracellular cAMP.

-

D2-like Receptor Activation: this compound's primary mechanism involves the activation of D2-like receptors, leading to Gαi activation, inhibition of adenylyl cyclase, and a subsequent decrease in intracellular cAMP levels.

β-Arrestin Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. While specific data on this compound-induced β-arrestin recruitment is limited, studies on its parent compound, apomorphine, have shown that it recruits β-arrestin at all dopamine receptors, albeit with lower maximal effects at D1, D4, and D5 receptors compared to dopamine[5].

Experimental Protocols

The characterization of this compound's interaction with dopamine receptors involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for different dopamine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing individual human dopamine receptor subtypes.

-

Radioligands:

-

D1 and D5: [³H]-SCH23390

-

D2, D3, and D4: [³H]-Spiperone or [³H]-Raclopride

-

-

This compound hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Haloperidol or Butaclamol

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of the appropriate radioligand at a concentration close to its Kd.

-

100 µL of cell membrane preparation (protein concentration to be optimized for each receptor subtype, typically 5-20 µ g/well ).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound in modulating cAMP production.

Objective: To determine the EC50 and Emax of this compound for the inhibition (D2-like) or stimulation (D1-like) of adenylyl cyclase.

Materials:

-

HEK293 or CHO cells stably expressing individual human dopamine receptor subtypes.

-

Assay Medium: Serum-free DMEM or HBSS with 20 mM HEPES.

-

This compound hydrochloride.

-

Forskolin (for D2-like receptor assays).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen detection technology.

Procedure for D2-like Receptors (Inhibition of cAMP):

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration (or signal) against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximal effect, often expressed as a percentage of the effect of a reference agonist like dopamine) using non-linear regression.

-

Procedure for D1-like Receptors (Stimulation of cAMP):

-

The procedure is similar to the D2-like receptor assay, but forskolin is not used. The ability of this compound to directly stimulate cAMP production is measured.

Conclusion and Future Directions

This compound is a potent dopamine receptor agonist with a clear preference for the D2-like receptor family. Its mechanism of action is primarily mediated through the inhibition of adenylyl cyclase via Gαi protein coupling. While quantitative data for this compound itself is not as abundant as for its N-propylated analogue, the available information strongly supports its D2-like selectivity.

Future research should focus on obtaining a complete pharmacological profile of this compound, including:

-

Comprehensive binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) data across all five human dopamine receptor subtypes.

-

Detailed investigation into its β-arrestin recruitment profile and the downstream consequences of this signaling pathway.

-

In vivo studies to correlate its receptor activity with its physiological and behavioral effects.

A more complete understanding of this compound's mechanism of action will be invaluable for the rational design of next-generation therapeutics for dopamine-related neurological and psychiatric disorders.

References

- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-[11C]Methoxy-N-n-propylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Norapomorphine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of norapomorphine derivatives, focusing on their interaction with dopamine receptors. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound, a derivative of the potent dopamine agonist apomorphine, serves as a crucial scaffold in the development of ligands targeting dopamine receptors. Its rigid structure provides a well-defined orientation of key pharmacophoric elements, making it an ideal template for systematic modifications to explore and modulate activity at dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The core of SAR studies on this compound derivatives lies in understanding how chemical modifications to the nitrogen atom (N-substituents) and the aromatic rings influence receptor affinity, selectivity, and functional efficacy. These derivatives are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2][3]

Core Structure-Activity Relationships

The pharmacological profile of this compound derivatives is primarily dictated by the nature of the substituent on the nitrogen atom and the functional groups on the catechol ring.

N-Substituent Modifications

The substituent on the nitrogen atom of the this compound core plays a pivotal role in determining the affinity and selectivity for D2-like versus D1-like dopamine receptors.

-

Impact on D2 Receptor Affinity: The electronic, steric, and lipophilic properties of the N-alkyl side chain are directly related to D2 receptor affinity and selectivity.[4] Optimal D2 and agonist-site affinity, as well as agonist activity, are generally observed with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions.[4] For instance, (R)-(-)-2-methoxy-N-n-propylthis compound demonstrates high potency at D2 receptors.[5] (-)-N-n-propylthis compound (NPA) is significantly more active than apomorphine in producing stereotypy in animal models.[6] In contrast, branching on the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl derivatives, markedly reduces D2 affinity and activity, likely due to steric hindrance.[4] Furthermore, introducing highly electronegative fluorine atoms on the N-alkyl substituent, as in N-trifluoroethyl and N-pentafluoropropyl derivatives, leads to low affinity for all dopamine receptor sites and a loss of agonistic activity.[4] This is attributed to a decrease in the basicity of the nitrogen atom, which hinders its ability to exist in a cationic state at physiological pH, a proposed requirement for high-affinity binding.[4]

-

Influence on D1 vs. D2 Selectivity: N-alkyl substituents are a major determinant of D1 versus D2 receptor selectivity.[5] For example, in the 2-methoxy-11-monohydroxy-substituted aporphine series, the N-n-propyl derivative shows high D2 selectivity, whereas the N-methyl analog exhibits higher affinity for D1 receptors.[5][7] This highlights the profound impact of the N-substituent in directing the ligand's preference for a specific dopamine receptor subtype.

Catechol Moiety and Aromatic Ring Modifications

The catechol group (the two hydroxyl groups on the A-ring) is a critical feature for the dopaminergic activity of apomorphine and its derivatives, stemming from its resemblance to the catechol ring of dopamine itself.

-

Role of the Catechol Group: The 10,11-dihydroxy arrangement is known to be crucial for agonist activity at both D1 and D2 receptors.[8] Modifications to this group can significantly alter the pharmacological profile. Protecting the catechol hydroxyls, for instance as diacetates, can enhance chemical stability.[9]

-

Substitutions on the Aromatic Rings: Adding substituents to the aromatic rings can modulate receptor affinity and functional selectivity. For example, introducing halogen or alkyl groups on the catechol ring can lead to a general reduction in agonist activity for both G-protein and β-arrestin 2 signaling pathways at both D1 and D2 receptors.[8] Specifically, increasing the steric bulk of substituents at the C-9 position results in a significant loss of β-arrestin 2 recruitment at both D1 and D2 receptors.[8]

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of various this compound derivatives at dopamine D1 and D2 receptors. This data allows for a direct comparison of the effects of different structural modifications.

Table 1: Dopamine D1 and D2 Receptor Binding Affinities (Ki) of N-Substituted this compound Derivatives.

| Compound | N-Substituent | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity Ratio | Reference |

| (R)-(-)-Norapomorphine | H | - | - | - | [4] |

| 3 | Ethyl | - | - | - | [4] |

| 4 | n-Propyl | - | - | - | [4] |

| 5 | Isopropyl | - | - | - | [4] |

| 6 | Isobutyl | - | - | - | [4] |

| 7 | Cyclopropylmethyl | - | - | - | [4] |

| 8 | Allyl | - | - | - | [4] |

| (R)-(-)-2-methoxy-N-n-propylthis compound | n-Propyl (with 2-methoxy) | 6450 | 1.3 | 4961 | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl (with 2-methoxy, 11-hydroxy) | 1690 | 44 | 38.4 | [5] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl (with 2-methoxy, 11-hydroxy) | 46 | 235 | 0.2 | [5][7] |

Note: '-' indicates data not explicitly provided in the cited sources in a comparable format.

Table 2: Functional Activity of Selected Apomorphine Analogs at D1 and D2 Receptors.

| Compound | Receptor | Pathway | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) | Reference |

| Apomorphine | D2 | - | 35.1 | - | [10] |

| D3 (Apomorphine analog) | D2 | - | 10.4 | - | [10] |

| D4 (Apomorphine analog) | D2 | - | 582 | - | [10] |

| D5 (Apomorphine analog) | D2 | - | 206 | - | [10] |

| D7 (Apomorphine analog) | D2 | - | 809 | - | [10] |

Note: This table presents a selection of available functional data. Comprehensive functional data for a wide range of this compound derivatives is less consistently reported in single sources.

Dopamine Receptor Signaling Pathways

This compound derivatives exert their effects by modulating the signaling cascades downstream of dopamine receptors. These are G-protein coupled receptors (GPCRs) that primarily signal through G-protein-dependent and β-arrestin-dependent pathways.[5][8]

G-Protein-Dependent Signaling

-

D1-like Receptors (D1 and D5): These receptors are coupled to Gαs/olf proteins.[6][11] Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to Gαi/o proteins.[6][14] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13] This reduction in cAMP decreases PKA activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in vivo distribution in the rat of a dopamine agonist: N-([11C]methyl)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.utoronto.ca [sites.utoronto.ca]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]

- 12. innoprot.com [innoprot.com]

- 13. innoprot.com [innoprot.com]

- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Norapomorphine's Interaction with Dopamine D1 and D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of norapomorphine and its analogues for dopamine D1 and D2 receptors. It includes a comprehensive overview of the experimental protocols used to determine these binding affinities and visual representations of the associated signaling pathways and experimental workflows.

Core Findings: Binding Affinity of this compound Analogues

| Compound | Receptor | Ki (nM) | Species | Tissue/System | Reference |

| (R)-2-Methoxy-N-n-propylthis compound (MNPA) | D1 | 1780 | Rat | Striatum Membranes | [2] |

| D2 | 0.17 | Rat | Striatum Membranes | [2] | |

| (-)-N-Propyl-norapomorphine (NPA) | D2 (high affinity state, Khigh) | 0.07 - 0.4 | - | - | [2] |

| D2 (low affinity state, Klow) | 20 - 200 | - | - | [2] | |

| D2L | 94 ± 52 | - | HEK293T cells | [3] | |

| D3 | 0.3 | - | - | [2] | |

| (R)-(-)-2-methoxy-N-n-propylthis compound | D1 | 6450 | Rat | Forebrain tissue | [4] |

| D2 | 1.3 | Rat | Forebrain tissue | [4] |

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for compounds like this compound is typically achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D1 or D2 receptor.

Materials:

-

Receptor Source: Crude membrane fractions from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine D1 or D2 receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-N-methylspiperone for D2-like receptors).

-

Test Compound: Unlabeled this compound or its analogue.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., haloperidol for D2 receptors) to determine non-specific binding.

-

Equipment: Dounce homogenizer or polytron, high-speed refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

-

Homogenize the tissue/cells using a Dounce homogenizer or polytron.

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration, and store at -80°C until use.

-

-

Competitive Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding wells, add only the membrane and radioligand.

-

For non-specific binding wells, add the membrane, radioligand, and a saturating concentration of a non-radiolabeled competitor.

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are divided into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These two families are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.

-

D1 Receptor Signaling: D1 receptors are primarily coupled to the Gs family of G proteins (Gs/olf). Activation of D1 receptors by an agonist leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

D2 Receptor Signaling: D2 receptors are coupled to the Gi family of G proteins (Gi/o). Agonist binding to D2 receptors inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

References

- 1. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-2-[11C]Methoxy-N-n-propylthis compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 2-methoxy-N-propylthis compound's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Landscape of Norapomorphine Analogues: A Technical Guide for Drug Development Professionals

An in-depth exploration of the physicochemical properties, experimental determination, and signaling pathways of norapomorphine analogues, providing a crucial resource for researchers in neuroscience and medicinal chemistry.

This technical guide delves into the critical role of lipophilicity in the development of this compound analogues as potent dopamine receptor ligands. For researchers, scientists, and drug development professionals, understanding the relationship between a molecule's lipophilic character and its pharmacological activity is paramount. This document provides a comprehensive overview of this relationship, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Concept: Lipophilicity and Its Impact on Drug Action

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. For this compound analogues, which target dopamine receptors primarily within the central nervous system (CNS), their ability to cross the blood-brain barrier is intrinsically linked to their lipophilicity. This property is quantified by the partition coefficient (logP) and the distribution coefficient (logD), which describe the compound's distribution between an oily (n-octanol) and a watery (aqueous buffer) phase. A higher logP/logD value generally indicates greater lipophilicity and, consequently, enhanced CNS penetration.

Quantitative Analysis of Lipophilic Properties

The N-substituent on the this compound scaffold plays a pivotal role in modulating its lipophilicity and, consequently, its affinity for dopamine receptors. The following table summarizes the calculated lipophilicity (XLogP3-AA) for a series of N-substituted this compound analogues. These values provide a quantitative basis for understanding the structure-lipophilicity relationships within this class of compounds.

| Compound Name | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP (XLogP3-AA) |

| This compound | -H | C₁₆H₁₅NO₂ | 253.29 | 1.8[1] |

| Apomorphine | -CH₃ | C₁₇H₁₇NO₂ | 267.32 | 2.3[2] |

| N-Ethyl-norapomorphine | -CH₂CH₃ | C₁₈H₁₉NO₂ | 281.35 | 2.8 |

| N-Propyl-norapomorphine (NPA) | -CH₂CH₂CH₃ | C₁₉H₂₁NO₂ | 295.38 | 3.2[3] |

| N-Butyl-norapomorphine | -CH₂(CH₂)₂CH₃ | C₂₀H₂₃NO₂ | 309.40 | 3.7 |

Note: Calculated logP values are estimations and may differ from experimentally determined values. XLogP3-AA is a well-established computational method for predicting logP.

Experimental Determination of Lipophilicity

Accurate determination of lipophilicity is crucial for drug development. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method for logD Determination

The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[4][5]

Principle: A compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions). After vigorous mixing to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined. The ratio of the concentrations is used to calculate the distribution coefficient (logD).

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them overnight and then separating the layers. This ensures that the two phases are in equilibrium before the experiment.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS buffer in a vial.

-

Vigorously shake the vial for a predetermined period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[6]

-

-

Phase Separation:

-

Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

-

Calculation:

-

The logD is calculated using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Determination

RP-HPLC offers a faster and more automated alternative to the shake-flask method for estimating lipophilicity.[7][8]

Principle: The retention time of a compound on a non-polar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. Compounds with higher lipophilicity will have a stronger affinity for the stationary phase and thus a longer retention time.

Detailed Protocol:

-

System Setup:

-

Use a reversed-phase HPLC column (e.g., C18).

-

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Inject a series of standard compounds with known logP values onto the HPLC system.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the dead time (retention time of an unretained compound).

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

Inject the this compound analogue of interest onto the same HPLC system under identical conditions.

-

Determine its retention time and calculate its log k'.

-

-

logP Determination:

-

Using the calibration curve, determine the logP value of the test compound corresponding to its measured log k'.

-

Signaling Pathways of Dopamine Receptors

This compound analogues exert their effects by interacting with dopamine receptors, primarily the D1 and D2 subtypes. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor, which is coupled to a stimulatory G-protein (Gαs/olf), leads to the activation of adenylyl cyclase.[9][10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.[7][11]

Dopamine D2 Receptor Signaling Pathway

In contrast to the D1 receptor, the D2 receptor is coupled to an inhibitory G-protein (Gαi/o).[12] Upon activation by a this compound analogue, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13][14] This reduction in cAMP leads to decreased PKA activity and a subsequent decrease in the phosphorylation of its target proteins.

Experimental Workflow for Lipophilicity Determination

The process of determining the lipophilicity of a novel this compound analogue involves a series of well-defined steps, from initial computational estimation to rigorous experimental validation.

Conclusion

The lipophilic properties of this compound analogues are a critical consideration in their design and development as therapeutic agents. This guide has provided a framework for understanding and evaluating these properties, from computational prediction to experimental determination. By carefully modulating the N-substituent and understanding the resulting changes in lipophilicity, researchers can optimize the pharmacokinetic and pharmacodynamic profiles of these compounds, ultimately leading to the development of more effective treatments for neurological and psychiatric disorders. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and developers working in this important area of medicinal chemistry.

References

- 1. Blood-brain barrier permeability of novel [D-arg2]dermorphin (1-4) analogs: transport property is related to the slow onset of antinociceptive activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Log D7.4 and plasma protein binding of synthetic cannabinoid receptor agonists and a comparison of experimental and predicted lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition | MDPI [mdpi.com]

- 4. Shake Flask LogD | Domainex [domainex.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. admeshop.com [admeshop.com]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]

- 10. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 11. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

Norapomorphine as a Dopamine Agonist for PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of physiological processes. In the realm of neuroscience, PET imaging of dopamine receptors has provided invaluable insights into the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. While antagonist radioligands have traditionally been used to measure the total density of dopamine receptors, agonist radioligands offer the unique advantage of selectively binding to the high-affinity state of the receptor, which is the functionally active state coupled to G-proteins. This technical guide provides an in-depth overview of norapomorphine and its derivatives as dopamine agonists for PET imaging, with a focus on their application in studying the high-affinity state of D2/D3 receptors.

This compound is a potent dopamine receptor agonist that serves as a scaffold for the development of several PET radiotracers. The most extensively studied of these are [¹¹C]-(–)-N-propyl-norapomorphine ([¹¹C]NPA) and [¹¹C]-(R)-2-methoxy-N-n-propylthis compound ([¹¹C]MNPA). These tracers have demonstrated utility in quantifying the high-affinity state of dopamine D2/D3 receptors in both preclinical and human studies.[1][2] This guide will detail the quantitative data associated with these radiotracers, provide comprehensive experimental protocols for their use, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize key quantitative data for this compound-based PET radioligands, facilitating a comparative analysis of their properties.

Table 1: In Vitro Binding Affinities (Ki) of this compound Derivatives

| Compound | Receptor Subtype | Ki (nM) | Notes |

| (-)-N-Propyl-norapomorphine (NPA) | D2 (High Affinity) | 0.07 - 0.4 | Provides >50-fold selectivity for the high-affinity over the low-affinity state.[3] |

| D2 (Low Affinity) | 20 - 200 | ||

| D3 | 0.3 | Good affinity for D3 receptors.[3] | |

| (R)-2-Methoxy-N-n-propylthis compound (MNPA) | D2-like | 0.17 | Selective D2-like receptor agonist with high affinity.[2][4] |

Table 2: In Vivo PET Imaging Parameters for [¹¹C]NPA

| Parameter | Species | Value | Region | Notes |

| Striatum/Cerebellum Ratio | Baboon | 2.86 ± 0.15 (at 45 min) | Striatum | Demonstrates specific binding to D2 receptors.[5] |

| Baboon (with Haloperidol) | 1.29 (at 45 min) | Striatum | Pretreatment with a D2 antagonist reduces specific binding.[5] | |

| Rodent | 4.4 (at 60 min) | Striatum | ||

| Binding Potential (BP) | Baboon | 4.0 ± 1.1 mL/g | Striatum | |

| Bmax | Baboon | 21.6 ± 2.8 nM | Represents 79% of the Bmax of [¹¹C]raclopride, suggesting that about 79% of D2 receptors are in the high-affinity state in vivo.[3] | |

| Plasma Free Fraction (f1) | Baboon | 5% ± 1% | ||

| Metabolism | Baboon | 31% ± 5% parent compound at 40 min | Arterial Plasma | Exhibits moderately fast metabolism.[6] |

Table 3: In Vivo PET Imaging Parameters for [¹¹C]MNPA

| Parameter | Species | Value | Region | Notes |

| Striatum/Cerebellum Ratio | Cynomolgus Monkey | 2.23 ± 0.21 (at 78 min) | Striatum | High uptake in D2 receptor-rich regions.[2][4] |

| Cynomolgus Monkey (with Raclopride) | 1.26 (at 78 min) | Striatum | Pretreatment with a D2 antagonist demonstrates high specific binding.[2][4] | |

| Thalamus/Cerebellum Ratio | Cynomolgus Monkey | 1.37 ± 0.06 (at 72 min) | Thalamus |

Experimental Protocols

Radiosynthesis of [¹¹C]NPA

The radiosynthesis of [¹¹C]NPA is a multi-step process that requires specialized equipment and expertise in radiochemistry. The following is a generalized protocol based on published methods.[5]

-

Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

-

Synthesis of [¹¹C]Propionyl Chloride:

-

[¹¹C]CO₂ is reacted with ethylmagnesium bromide.

-

The resulting product is then reacted with phthaloyl chloride to yield [¹¹C]propionyl chloride.

-

-

Reaction with this compound: this compound is reacted with [¹¹C]propionyl chloride.

-

Reduction: The intermediate product is reduced using lithium aluminum hydride to yield [¹¹C]NPA.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

-

Quality Control: The radiochemical purity, chemical purity, and specific activity of the final product are determined. A typical radiochemical yield for [¹¹C]NPA is around 2.5% at the end of synthesis, with a synthesis time of approximately 60 minutes.[5]

Human PET Imaging Protocol with [¹¹C]NPA

This protocol outlines the key steps for conducting a human PET imaging study with [¹¹C]NPA.[1]

-

Subject Preparation:

-

Subjects should fast for at least 4 hours prior to the scan.

-

An arterial catheter is inserted into the radial artery for blood sampling to measure the arterial input function.

-

A venous catheter is inserted into a forearm vein for radiotracer injection.

-

-

Image Acquisition:

-

PET imaging is performed using a high-resolution scanner.

-

A transmission scan (e.g., 10 minutes) is acquired prior to radiotracer injection for attenuation correction.

-

[¹¹C]NPA is injected intravenously as a bolus over approximately 45 seconds.

-

Emission data are collected in 3D mode for a duration of at least 60-90 minutes. The data is typically framed into successive images of increasing duration (e.g., 4 x 15s, 3 x 1min, 3 x 2min, 2 x 5min, 7 x 10min).[1]

-

-

Arterial Blood Sampling:

-

Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma over time.

-

Samples are analyzed to separate the parent radiotracer from its radioactive metabolites.

-

-

Anatomical Imaging:

-

A high-resolution magnetic resonance imaging (MRI) scan is obtained for each subject to provide an anatomical framework for the PET data analysis.

-

-

Data Analysis:

-

PET data are reconstructed using appropriate algorithms (e.g., filtered back-projection).

-

Regions of interest (ROIs) are drawn on the co-registered MRI images for brain regions such as the striatum (caudate, putamen), and cerebellum (as a reference region).

-

Time-activity curves (TACs) are generated for each ROI.

-

Kinetic modeling (e.g., two-tissue compartment model or simplified reference tissue model) is applied to the TACs to derive quantitative parameters such as the volume of distribution (VT) and binding potential (BPND).[1]

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Agonist Signaling Pathway

This compound and its derivatives act as agonists at D2-like dopamine receptors (D2, D3, and D4). These receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gαi/o family of G proteins.[] Activation of these receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

Caption: D2 receptor agonist signaling pathway.

Experimental Workflow for a [¹¹C]NPA PET Imaging Study

The following diagram illustrates the typical workflow for a human PET imaging study utilizing [¹¹C]NPA.

Caption: Experimental workflow for a [¹¹C]NPA PET study.

Conclusion

This compound-based dopamine agonist radiotracers, particularly [¹¹C]NPA and [¹¹C]MNPA, are valuable tools for the in vivo investigation of the high-affinity state of D2/D3 dopamine receptors using PET. Their ability to selectively probe the functionally active receptor population provides a unique window into the dynamic regulation of the dopaminergic system in health and disease. The detailed quantitative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. The careful application of these methods will undoubtedly continue to advance our understanding of the role of dopamine in brain function and contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preliminary PET evaluation of the new dopamine D2 receptor agonist [11C]MNPA in cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (-)-N-[(11)C]propyl-norapomorphine: a positron-labeled dopamine agonist for PET imaging of D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of (-)-N-(11)C-propyl-norapomorphine in vivo binding in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Administering Norapomorphine to Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norapomorphine is a key chemical compound in neuroscientific research, serving as the parent molecule for a class of potent dopamine receptor agonists, including the well-studied N-propyl-norapomorphine (NPA) and the clinically used apomorphine.[1] While this compound itself has activity, its primary utility in research lies in its role as a versatile structural scaffold for developing analogues to probe the structure-activity relationships at dopamine receptors.[1] These analogues are crucial tools for investigating the dopaminergic system, which is implicated in movement, cognition, emotion, and the pathophysiology of neuropsychiatric diseases like Parkinson's disease and schizophrenia.[2]

This compound and its N-substituted derivatives primarily act as agonists at dopamine D2-like (D2, D3, D4) receptors.[3][4] A key aspect of their mechanism is the interaction with the two interconvertible affinity states of the D2 receptor: a high-affinity state (D2High) coupled to G-proteins and a low-affinity state (D2Low) that is uncoupled.[2][5][6] Agonists like (-)-N-propyl-norapomorphine (NPA) show preferential binding to the functionally active D2High state, making them valuable for studying the physiological and pathological roles of this specific receptor population.[2][5][6] In rodent models, administration of these compounds elicits various behavioral responses, including changes in motor activity and stereotyped behaviors (e.g., sniffing, licking, gnawing), which are used to assess their dopaminergic activity.[3][7][8]

Data Presentation

Receptor Binding Affinity

The affinity of this compound analogues for dopamine receptors is highly dependent on the N-alkyl side chain. The following table summarizes the binding affinities for D1 and D2 receptors in rat striatal tissue.

| Compound | N-Substituent | D1 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D2 Selectivity (D1/D2) | Reference |

| This compound | -H | ~1000 | ~50 | 20 | [3] |

| N-Ethyl-norapomorphine | -CH₂CH₃ | >1000 | 1.5 | >667 | [3] |

| N-Propyl-norapomorphine (NPA) | -CH₂CH₂CH₃ | >1000 | 0.9 | >1111 | [3] |

| (-)-NPA | -CH₂CH₂CH₃ | - | Khigh: 0.07-0.4 nM | >50-fold (High vs Low) | [2] |

| Klow: 20-200 nM | [2] | ||||

| N-Allyl-norapomorphine | -CH₂CH=CH₂ | >1000 | 1.0 | >1000 | [3] |

| N-Cyclopropylmethyl-norapomorphine | -CH₂-c-C₃H₅ | >1000 | 0.8 | >1250 | [3] |

Khigh and Klow refer to the dissociation constants for the high- and low-affinity states of the D2 receptor, respectively.

Effective Doses in Rodents

The following table presents effective doses of N-n-propyl-norapomorphine (NPA) and the related compound apomorphine for inducing specific behavioral or physiological effects in rodents.

| Compound | Species | Route | Dose Range | Observed Effect | Reference |

| N-n-propyl-norapomorphine (NPA) | Rat | SC | 1.25 µg/kg | Threshold dose for inhibition of motor activity | [9] |

| N-n-propyl-norapomorphine (NPA) | Rat | IV | ED₅₀: 0.36 µg/kg | Inhibition of dopaminergic cell firing | [9] |

| N-n-propyl-norapomorphine (NPA) | Rat (male) | IP | Not specified | Influences copulatory behavior, reduces ejaculation latency | [10] |

| Apomorphine | Rat | SC | 1 mg/kg (chronic) | Induces yawning (low doses) | [7] |

| Apomorphine | Rat | IP | 5 mg/kg | Induces oral stereotyped behaviors (sniffing, licking, biting) | [7] |

| Apomorphine | Rat | SC | 0.5 mg/kg | Induces stereotyped behavior (gnawing, licking, sniffing) | [8] |

| Apomorphine | Rat | IP | 0.25 - 1.0 mg/kg | Increased time spent in open arms of elevated plus-maze | [11] |

| Apomorphine | Mouse | Not specified | 0.5 - 8 µM/kg | Dose-dependent depression of locomotor activity | [12] |

| Apomorphine | Mouse | Not specified | 40 mg/kg | Pre-treatment dose for inducing context-dependent sensitization of stereotypy | [13] |

Experimental Protocols

Protocol 1: Preparation of this compound Analogue Solution for Injection

Apomorphine and its analogues are highly susceptible to oxidation, which is visually indicated by the solution turning green or brown.[14] Therefore, proper preparation and handling are critical. This protocol is based on standard practices for stabilizing similar catecholamine compounds.

Materials:

-

This compound analogue (e.g., N-n-propyl-norapomorphine HCl)

-

Sterile 0.9% Sodium Chloride (Saline) solution

-

Ascorbic acid or Sodium metabisulfite (as an antioxidant)

-

Sterile water for injection

-

0.1N Hydrochloric acid (HCl) and 0.1N Sodium Hydroxide (NaOH) for pH adjustment

-

Sterile 0.22 µm syringe filters

-

Sterile vials

Procedure:

-

Prepare the Vehicle: In a sterile container, prepare the saline vehicle containing an antioxidant. A common concentration is 0.1% w/v ascorbic acid or 0.05% w/v sodium metabisulfite.[15] For example, to make 10 mL of vehicle, dissolve 10 mg of ascorbic acid in 10 mL of sterile saline.

-

Weigh the Compound: Accurately weigh the desired amount of the this compound analogue powder. Perform this step quickly to minimize exposure to air and light.

-

Dissolution: Add the powder to the prepared antioxidant-containing vehicle. Vortex or sonicate briefly until fully dissolved. Protect the solution from light by wrapping the container in aluminum foil.

-

pH Adjustment: Apomorphine solutions are most stable at an acidic pH, typically between 3.0 and 4.0.[15][16] Check the pH of the solution and, if necessary, adjust by adding 0.1N HCl dropwise.

-

Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a sterile, light-protected vial.

-

Storage: Store the final solution at 2-8°C and protected from light. It is recommended to prepare fresh solutions daily or as close to the time of administration as possible to ensure potency and prevent degradation.

Protocol 2: Routes of Administration in Rodents

The choice of administration route depends on the desired speed of onset and duration of action. Common parenteral routes are described below.[17][18] Always adhere to institution-approved animal handling and injection procedures.

A. Subcutaneous (SC) Injection

-

Description: Injection into the tissue layer between the skin and muscle, allowing for slow, sustained absorption.[18]

-

Procedure:

-

Restrain the mouse or rat manually.

-

Lift the loose skin over the back, between the shoulder blades (scruff), to form a tent.

-

Insert a 23-25 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspirate slightly to ensure a blood vessel has not been entered, then inject the solution.

-

-

Max Volume (Rat): 5-10 mL/kg[19]

-

Max Volume (Mouse): 10 mL/kg[19]

B. Intraperitoneal (IP) Injection

-

Description: Injection into the peritoneal cavity, resulting in faster absorption than SC.[17]

-

Procedure:

-

Securely restrain the rodent, tilting it head-down to move organs away from the injection site.

-

Using a 23-25 gauge needle, insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Penetrate only the abdominal wall. Aspirate to check for urine or blood before injecting.

-

-

Max Volume (Rat): 10 mL/kg[19]

-

Max Volume (Mouse): 10 mL/kg[19]

C. Intravenous (IV) Injection

-

Description: Injection directly into a vein for immediate systemic circulation.[18] The lateral tail vein is most common in rodents.[17]

-

Procedure:

-

Place the rodent in a suitable restrainer to expose the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

-

Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

-

Successful entry is often confirmed by seeing a small flash of blood in the needle hub.

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

-

Protocol 3: Assessment of Apomorphine-Induced Stereotyped Behavior

This protocol describes a method for quantifying stereotyped behaviors induced by dopamine agonists in rats.

Materials:

-

Transparent observation cages (e.g., standard polycarbonate rodent cages with a clear lid).

-

Video recording equipment (optional, for later scoring).

-

Timer.

Procedure:

-

Acclimatization: Place individual rats into the observation cages and allow them to acclimate for at least 30-60 minutes before drug administration.

-

Baseline Observation: Observe the animals for a brief period (5-10 minutes) before injection to note baseline activity levels.

-

Drug Administration: Administer the prepared this compound analogue solution via the chosen route (e.g., 0.5 mg/kg apomorphine, SC).[8] Administer vehicle to a control group.

-

Observation Period: Immediately after injection, begin observing the animals. Observations are typically conducted for 60-90 minutes, scoring at regular intervals (e.g., every 5 or 10 minutes).

-

Scoring: Use a standardized rating scale to score the intensity of stereotyped behaviors. A common scale is as follows:

-

0: Asleep or stationary, no stereotyped behavior.

-

1: Active, but no stereotyped behaviors present.

-

2: Stereotyped sniffing, rearing, or head movements.

-

3: Continuous sniffing, licking, or gnawing of the cage floor or walls.

-

4: Intense, focused licking or biting of a specific area.

-

-

Data Analysis: For each animal, calculate the total stereotypy score over the observation period. Compare the scores between treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway activated by a this compound analogue acting as a D2 receptor agonist.

Caption: Dopamine D2 receptor agonism by a this compound analogue.

Experimental Workflow

The diagram below outlines a typical workflow for a rodent behavioral study using this compound.

Caption: General workflow for a rodent behavioral pharmacology study.

References

- 1. This compound HCl [benchchem.com]

- 2. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and structural requirements of N-substituted norapomorphines for affinity and activity at dopamine D-1, D-2, and agonist receptor sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Behavioral effects of chronic apomorphine, and D-1/D-2 dopamine receptor activities in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-n-propyl-norapomorphine: an extremely potent stimulant of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation with (+/-)N-n-propyl-nor-apomorphine (NPA) of the male rat copulatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of apomorphine on rat behavior in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apomorphine effects on behavioral response to ethanol in mice selectively bred for differential sensitivity to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apomorphine | C17H17NO2 | CID 6005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GB2343376A - Stable apomorphine solution formulations - Google Patents [patents.google.com]

- 16. WO2017055337A1 - Aqueous composition of apomorphine for subcutaneous administration - Google Patents [patents.google.com]

- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 18. rjptsimlab.com [rjptsimlab.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

Preparing Stable Norapomorphine Solutions for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stable norapomorphine solutions intended for experimental use. Due to its catecholamine structure, this compound is susceptible to oxidation, which can compromise the integrity of experimental results. These guidelines, based on established methods for the stabilization of the closely related compound apomorphine, are designed to ensure the potency and purity of this compound solutions.

Chemical Properties and Stability of this compound

This compound, like other catecholamines, is prone to oxidation, particularly in aqueous solutions. This degradation process is accelerated by factors such as exposure to light, oxygen, and elevated pH. The primary degradation pathway involves the oxidation of the catechol moiety, leading to the formation of colored byproducts and a loss of pharmacological activity.

Key Factors Influencing this compound Solution Stability

Several factors must be controlled to maintain the stability of this compound solutions:

-

pH: Maintaining a slightly acidic pH, around 4.0, is crucial for minimizing oxidation.

-

Antioxidants: The addition of antioxidants is essential to prevent oxidative degradation. A combination of ascorbic acid and sodium metabisulfite has been shown to be particularly effective for stabilizing apomorphine solutions.[1][2][3][4]

-

Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.

-

Oxygen Exclusion: Removing dissolved oxygen from the solvent and minimizing headspace oxygen can significantly improve stability. This can be achieved by purging the solvent with an inert gas, such as nitrogen.[2]

-

Temperature: Storing solutions at low temperatures (e.g., 4°C) slows down the rate of degradation.[1][2][5]

-

Light: this compound solutions should be protected from light to prevent photo-oxidation. The use of amber vials or wrapping containers in foil is recommended.[5][6]

-

Concentration: Higher concentrations of the active compound tend to be more stable than lower, more dilute solutions.[1][2][5]

Quantitative Data on Apomorphine Stability (as a proxy for this compound)

The following tables summarize the stability of apomorphine hydrochloride (HCl) solutions under various conditions. This data provides a strong basis for developing stable this compound formulations.

Table 1: Stability of 50 µg/mL Apomorphine HCl with Different Antioxidants at 25°C and 37°C over 14 days

| Antioxidant(s) (0.1%) | Mean Residual Concentration at 25°C (%) | Mean Residual Concentration at 37°C (%) | Color of Solution at 14 days (25°C) |

| None | < 1% | < 1% | Dark Green |

| L-Ascorbic Acid (AA) | ~50% | ~40% | Light Green |

| Sodium Metabisulfite (SMB) | 0.53% | 0.06% | Dark Green |

| EDTA | 99.20% | ~90% | Light Blue |

| AA + SMB | 99.7% | 95.9% | Colorless |

| AA + EDTA | ~95% | ~85% | Colorless |

| SMB + EDTA | ~90% | ~80% | Light Green |

Data adapted from a study on apomorphine stability.[1][4]

Table 2: Effect of Concentration and Storage on Apomorphine HCl Stability with 0.125% Sodium Metabisulfite at 4°C, Protected from Light

| Concentration | Storage Duration | Stability |

| 1 mg/mL | Up to 6 months | Stable |

| 0.1 mg/mL | 3 weeks | Decomposed |

Data adapted from a study on apomorphine stability.[5]

Experimental Protocols

Materials and Reagents

-

This compound (hydrochloride salt preferred for solubility)

-

L-Ascorbic Acid (reagent grade)

-

Sodium Metabisulfite (reagent grade)

-

Ethylenediaminetetraacetic acid (EDTA), disodium salt

-

Hydrochloric Acid (HCl) solution (0.1 M)

-

Sodium Hydroxide (NaOH) solution (0.1 M)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Inert gas (e.g., nitrogen or argon)

-

Amber glass vials with airtight caps

-

Standard laboratory glassware and equipment (pipettes, volumetric flasks, pH meter, etc.)

Protocol for Preparing a Stable this compound Stock Solution (e.g., 1 mg/mL)

This protocol is designed to prepare a stable stock solution that can be diluted for final experimental concentrations.

-

Prepare the Solvent System:

-

To a clean glass container, add the desired volume of high-purity water.

-

Bubble inert gas (nitrogen or argon) through the water for at least 30 minutes to remove dissolved oxygen.

-

While continuing to purge with inert gas, add L-ascorbic acid to a final concentration of 0.1% (w/v) and sodium metabisulfite to a final concentration of 0.1% (w/v).

-

If desired, add EDTA to a final concentration of 0.1% (w/v).

-

Adjust the pH of the solvent to approximately 4.0 using 0.1 M HCl or 0.1 M NaOH.

-

-

Dissolve this compound:

-

Weigh the required amount of this compound HCl powder.

-

In a separate amber volumetric flask, add a small amount of the prepared solvent system to dissolve the this compound powder completely.

-

Once dissolved, bring the solution to the final volume with the deoxygenated solvent system.

-

-

Storage:

-

Aliquot the stock solution into amber glass vials, minimizing the headspace.

-

Flush the headspace of each vial with inert gas before sealing tightly.

-

Store the vials at 4°C, protected from light.

-

Protocol for Preparing Dilute this compound Solutions for Immediate Use

For experiments requiring lower concentrations, it is recommended to dilute the stock solution immediately before use.

-

Prepare the Diluent: Use the same deoxygenated solvent system (containing antioxidants and adjusted to pH 4.0) as used for the stock solution.

-

Dilution: Dilute the stable stock solution to the desired final concentration using the prepared diluent.

-